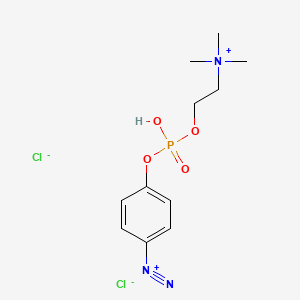

p-Azophenylphosphorylcholine

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

61114-50-9 |

|---|---|

分子式 |

C11H18Cl2N3O4P |

分子量 |

358.16 g/mol |

IUPAC 名称 |

2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium;dichloride |

InChI |

InChI=1S/C11H17N3O4P.2ClH/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11;;/h4-7H,8-9H2,1-3H3;2*1H/q+1;;/p-1 |

InChI 键 |

OTJXOLHVLAMPQM-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-] |

规范 SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-] |

同义词 |

4-azophenylphosphorylcholine p-azophenylphosphorylcholine para-azophenylphosphorylcholine |

产品来源 |

United States |

Synthesis and Chemical Derivatization for Research Applications

Established Synthetic Pathways to p-Azophenylphosphorylcholine

The primary synthetic route to this compound relies on a classical chemical strategy known as azo coupling. numberanalytics.com This process begins with a precursor molecule, p-aminophenylphosphorylcholine (B1203705). vulcanchem.com The synthesis can be understood as a two-step process:

Diazotization: The initial step involves the conversion of the aromatic amino group (-NH₂) on p-aminophenylphosphorylcholine into a highly reactive diazonium salt (-N₂⁺). vulcanchem.com This is typically achieved by treating the starting material with sodium nitrite (B80452) (NaNO₂) under cold, acidic conditions, for instance, with hydrochloric acid. numberanalytics.com The resulting intermediate, p-diazoniophenylphosphorylcholine, is generally unstable and is used immediately in the next step.

Azo Coupling Reaction: The reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine. This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. numberanalytics.comlibretexts.org The diazonium ion attacks the activated aromatic ring of the coupling partner, leading to the formation of the characteristic azo bond (-N=N-) and yielding the final this compound product. The stability and reactivity of the diazonium salt are critical for the success of this coupling reaction. numberanalytics.com

The table below summarizes the key compounds involved in this synthetic pathway.

| Compound Name | Chemical Formula (Core Structure) | Key Functional Group | Role in Synthesis |

| p-Aminophenylphosphorylcholine | C₁₁H₁₉N₂O₄P | Amino (-NH₂) | Precursor/Starting Material vulcanchem.com |

| p-Diazoniophenylphosphorylcholine | C₁₁H₁₆N₃O₄P⁺ | Diazonium (-N₂⁺) | Reactive Intermediate vulcanchem.com |

| This compound | Varies based on coupling partner | Azo (-N=N-) | Final Product |

Strategies for Functional Group Modifications and Analog Synthesis for Specific Research Probes

The structure of this compound can be systematically modified to create a range of research probes with tailored properties. These modifications typically target the two key functional ends of the molecule: the azophenyl group and the phosphorylcholine (B1220837) headgroup.

The azophenyl group is not merely a linker; it is a photoresponsive unit. Azo compounds are known to undergo reversible trans-cis isomerization when exposed to light of specific wavelengths. This property allows for the creation of photoswitchable ligands. The diazonium salt precursor is itself noted to be photosensitive. vulcanchem.com By irradiating a this compound-based probe, its three-dimensional shape can be altered, which in turn can modulate its binding affinity to target proteins or receptors. This functionality is valuable in studies requiring precise temporal and spatial control over molecular interactions, a technique often employed in photoaffinity labeling. mdpi.com

The phosphorylcholine (PC) moiety is the primary recognition element, acting as a specific ligand for a variety of biological molecules, including the T15 idiotype of murine antibodies and C-reactive protein. nih.gov The specificity of this interaction can be fine-tuned by derivatizing the PC group. Synthetic strategies allow for the introduction of spacers or alterations to the phosphate (B84403) or choline (B1196258) components. Such modifications can influence the binding kinetics and specificity, enabling researchers to probe the structural requirements for molecular recognition by PC-binding proteins. For example, synthesizing different hapten phosphoramidites allows for the creation of a library of related compounds to systematically study structure-activity relationships. researchgate.net

Incorporation of the Azophenyl Moiety for Photoreactivity

Conjugation Methodologies for Biomacromolecular Integration

To elicit an immune response or for use in immunoassays, the small this compound hapten must be attached to a larger carrier molecule, such as a protein or a polysaccharide.

The highly reactive nature of the p-diazoniophenylphosphorylcholine intermediate is exploited for direct covalent conjugation to biomacromolecules. This process, also an azo coupling reaction, targets electron-rich amino acid residues on carrier proteins, such as the phenolic side chain of tyrosine or the imidazole (B134444) ring of histidine. libretexts.org Similarly, it can be coupled to hydroxyl groups present on polysaccharides, including bacterial lipopolysaccharide (LPS). nih.gov This reaction forms a stable, covalent azo linkage that connects the hapten to the carrier, creating an effective immunogen for stimulating PC-specific antibody production. semanticscholar.org Research has documented the synthesis of conjugates with carrier proteins like keyhole limpet hemocyanin (Hy) and with LPS. nih.govsemanticscholar.org

Effective presentation of the hapten to the immune system often requires the incorporation of a spacer or linker between the hapten and the carrier molecule. The linker prevents steric hindrance, ensuring that the hapten is accessible for recognition by B-cell receptors. The choice of linker can significantly impact the immunogenicity of the conjugate. For example, a study describes a T-cell-independent antigen where this compound was linked to LPS via a tripeptide, N-acetyl-L-tyrosylglycylglycine. nih.gov In this design, the tyrosine residue serves as the anchor point for the azo coupling, while the glycylglycine (B550881) portion provides a flexible spacer.

The table below breaks down the components of such a complex conjugate.

| Component | Example | Function |

| Hapten | This compound | The specific antigenic determinant recognized by antibodies. nih.gov |

| Linker | N-acetyl-L-tyrosylglycylglycine | Provides spacing and flexibility, ensuring the hapten is accessible for immune recognition. nih.gov |

| Carrier | Lipopolysaccharide (LPS) | A large molecule that provides the necessary immunogenicity to elicit a response against the conjugated hapten. nih.gov |

Molecular Mechanisms of Interaction in Research Contexts

Principles of Azophenyl Photochemistry in Biological Systems

The azophenyl group is a derivative of azobenzene (B91143), a classic photoswitchable molecule. This property allows for external control over molecular interactions using light, a noninvasive stimulus that offers high spatiotemporal precision. nih.gov The core photochemical process involves the reversible isomerization of the azo bond (N=N) between its more stable trans configuration and a less stable cis configuration. researchgate.net This change can be triggered by specific wavelengths of light, leading to significant alterations in the geometry and dipole moment of the molecule, which in turn can modulate biological activity. researchgate.netnih.gov

Photoactivation is the process by which a molecule is energized by absorbing light, promoting it to an excited state from which it can undergo a chemical reaction. numberanalytics.com For azobenzene derivatives, this typically leads to E/Z (trans/cis) isomerization. researchgate.net However, in the broader context of photochemical tools for biology, light is often used to generate highly reactive intermediates that can form new covalent bonds. nih.gov

While azobenzenes themselves primarily isomerize, related aryl compounds are specifically designed to generate reactive species upon photolysis. For instance, aryl azides are well-known precursors for generating nitrenes (R-N), the nitrogen analogues of carbenes. asccollegekolhar.inosti.gov Similarly, diazo compounds can be photolytically cleaved to produce carbenes (R₂-C:). psgcas.ac.insinica.edu.tw These intermediates are highly electrophilic due to their electron-deficient nature and can undergo a variety of reactions, including insertions into C-H bonds. asccollegekolhar.inosti.govsinica.edu.tw The generation of these species is a cornerstone of photo-affinity labeling, a technique used to identify and map molecular interactions within complex biological environments.

The general mechanism for generating a nitrene from an azide (B81097) precursor is shown below:

R-N₃ + hν → R-N + N₂

Photocrosslinking is a powerful technique that utilizes photoactivated reactive intermediates to form stable covalent bonds, or adducts, with nearby molecules. nih.govrsc.org This method is widely employed to "capture" transient or weak interactions between proteins, nucleic acids, and other biomolecules. nih.govnih.gov

Benzophenones are a common class of photocrosslinking agents. Upon irradiation with UV light, the benzophenone (B1666685) moiety is excited to a triplet state which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent C-C bond between the two molecules. dokumen.pub Another strategy involves the in vivo incorporation of unnatural amino acids containing a photocrosslinking group, such as p-benzoyl-l-phenylalanine, into a protein of interest. nih.gov Subsequent irradiation can then covalently trap interacting partners. nih.gov

The reactive intermediates generated from photoactivated precursors, such as carbenes and nitrenes, readily react with residues on proteins or other macromolecules to form stable covalent adducts. nih.govnih.govbiorxiv.org This process effectively and irreversibly links the probe molecule to its biological target, allowing for subsequent identification and characterization of the binding site.

Photoactivation and Reactive Intermediate Generation (e.g., nitrenes, carbenes)

Biochemical Recognition of the Phosphorylcholine (B1220837) Moiety

The phosphorylcholine (ChoP) headgroup is a small, zwitterionic molecule that is a key structural component of various lipids in eukaryotes and is also found on the surface of many bacteria. wikipedia.orgnih.gov This ubiquity makes it a crucial recognition motif in numerous biological processes, from immune responses to pathogen colonization. nih.gov

The phosphorylcholine moiety is specifically recognized and bound by a variety of proteins. nih.gov A prominent example is the human C-reactive protein (CRP), an acute-phase reactant of the innate immune system. pnas.orgnih.gov The binding of CRP to phosphorylcholine, often present on the surface of damaged cells or pathogens, triggers the classical complement pathway and opsonization. nih.gov

Site-directed mutagenesis studies have identified key amino acid residues within the binding pocket of CRP that are essential for this interaction. Specifically, Lys-57 and Arg-58 are thought to interact with the negatively charged phosphate (B84403) group, while Trp-67 contributes to binding through interactions with the positively charged choline (B1196258) group. nih.gov Other proteins, such as certain phospholipases and antibodies, also have specific binding sites for phosphorylcholine. wikipedia.orgelifesciences.org The specificity of this interaction has been exploited in research through the use of affinity matrices, such as p-aminophenyl phosphorylcholine-agarose, to purify phosphorylcholine-binding proteins from complex biological fluids. nih.gov

Table 1: Key Amino Acid Residues in Human C-Reactive Protein for Phosphorylcholine Binding

| Residue | Postulated Role in Binding |

|---|---|

| Lysine-57 | Interacts with the phosphate group. nih.gov |

| Arginine-58 | Contributes to binding the phosphate group. nih.gov |

| Tryptophan-67 | Provides interactions with the choline group. nih.gov |

Phosphorylcholine is a fundamental component of major eukaryotic membrane phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin. wikipedia.orgnih.gov Its presence on the surface of host cells makes it a key feature of self-recognition by the immune system. wikipedia.org

Interestingly, many bacterial species, including pathogens of the respiratory tract like Streptococcus pneumoniae and Haemophilus influenzae, decorate their surface glycans and proteins with phosphorylcholine. nih.gov This is a form of molecular mimicry, where the bacterium displays a host-like molecule on its surface to evade or modulate the host immune response, aiding in colonization and invasion. nih.govuq.edu.au The immune system, in turn, generates naturally occurring antibodies that can recognize and bind to the phosphorylcholine moiety, highlighting its role as a pattern recognition ligand for the innate immune response. wikipedia.orgpnas.org The use of p-azophenylphosphorylcholine conjugated to carrier proteins like keyhole limpet hemocyanin as an antigen in immunological studies leverages this principle; the phosphorylcholine part acts as a hapten that is recognized by the immune system. semanticscholar.org

Interactions with Phosphorylcholine-Binding Proteins

Enzymatic Transformations of the Azo Group in Research

The azo bond (R₁-N=N-R₂) is susceptible to enzymatic transformation, primarily through reduction. This process is catalyzed by a class of enzymes known as azoreductases, which are widespread in microorganisms, including various bacteria and fungi. nih.govcore.ac.ukfrontiersin.org

General Reaction:

R₁-N=N-R₂ + 2 NAD(P)H + 2 H⁺ → R₁-NH₂ + R₂-NH₂ + 2 NAD(P)⁺

Azoreductase activity is often more efficient under anaerobic or low-oxygen conditions, as molecular oxygen can compete with the azo substrate for the reducing equivalents from NAD(P)H, thereby inhibiting the reaction. core.ac.uknih.gov Recent mechanistic studies have clarified that flavin-dependent azoreductases first reduce the azo bond to a hydrazo intermediate (R₁-NH-NH-R₂). nih.gov The subsequent cleavage of this hydrazo intermediate into the final amine products is not directly catalyzed by the enzyme but occurs spontaneously if the aromatic rings have substituents that can stabilize the cleavage products through resonance. nih.gov The rate of this enzymatic reduction can be influenced by the nature and position of substituents on the aromatic rings of the azo compound. nih.govohsu.edu

Table 2: Characteristics of Enzymatic Azo Reduction

| Feature | Description |

|---|---|

| Enzymes | Primarily azoreductases; also peroxidases and laccases in some organisms. nih.govcore.ac.uk |

| Organisms | Widespread in bacteria (e.g., Bacillus sp., E. coli) and fungi. nih.govcore.ac.ukfrontiersin.orgnih.gov |

| Cofactors | Requires electron donors, typically NADH or NADPH. frontiersin.org |

| Reaction | Reductive cleavage of the N=N bond to form a hydrazo intermediate, followed by formation of two aromatic amines. core.ac.uknih.gov |

| Conditions | Often favored under anaerobic conditions as oxygen can inhibit the reaction. core.ac.uknih.gov |

Cleavage by Specific Enzyme Systems

Enzymatic hydrolysis is a fundamental biochemical process where enzymes catalyze the cleavage of bonds in a molecule with the addition of water. ucr.edu For this compound, the most relevant enzyme system is the Phospholipase C (PLC) family. mdpi.comopen.edu Enzymes are typically highly specific, binding to molecules, known as substrates, that fit into their active sites. wikipedia.orgwikipedia.org The phosphorylcholine group of this compound mimics the headgroup of phosphatidylcholine, a natural substrate for PLC. mdpi.commdpi.com

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the cleavage of phosphatidylcholine to produce phosphocholine (B91661) and diacylglycerol (DAG), which function as secondary messengers in cellular signaling. mdpi.com Given the structural similarity, PC-PLC recognizes and cleaves the phosphodiester bond in this compound. This hydrolytic reaction breaks the molecule into two distinct products: p-azophenol and phosphorylcholine. The enzymatic action is specific to the phosphate ester linkage, leaving the azobenzene portion of the molecule intact within the resulting p-azophenol product.

This enzymatic process is analogous to the use of other artificial substrates, such as p-nitrophenylphosphorylcholine (B16031) (p-NPPC), for the detection and characterization of phospholipase C activity. mdpi.com

Implications for Modulating Compound Activity in vitro

The enzymatic cleavage of this compound is a critical factor in modulating its activity and effective concentration in in vitro experimental systems. This breakdown process has several key implications.

First, the cleavage effectively represents a method of inactivation or functional alteration. The parent compound, this compound, is consumed in the reaction, diminishing its availability to interact with other potential targets. The rate of this consumption is dependent on the concentration and catalytic efficiency of the active enzyme in the in vitro preparation.

Second, the generation of cleavage products introduces new chemical entities into the system, which can have their own biological effects. The product phosphorylcholine, for instance, is a known secondary messenger in a variety of cellular signaling pathways that regulate processes like cell growth and inflammation. mdpi.com The appearance of this molecule could initiate downstream signaling events unintended in the original experimental design.

Therefore, when using this compound in in vitro studies, particularly those involving cell lysates or preparations containing active phospholipases, the compound's stability is a crucial parameter. The enzymatic hydrolysis dictates the temporal window in which the intact compound can exert its intended effect. Modulating the activity of PLC, or accounting for its presence, is essential for the accurate interpretation of experimental results. The development of substrate-selective modulators for enzymes is a recognized strategy in chemical biology to control these types of interactions. nih.gov

Applications As a Research Tool and Molecular Probe

Photoaffinity Labeling (PAL) in Ligand-Binding Site Mapping

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules. nih.govfrontiersin.org This method utilizes a ligand analog that contains a photo-activatable group, such as the aryl azide (B81097) in p-Azophenylphosphorylcholine. nih.gov The probe first binds reversibly to its target site. Subsequent irradiation with UV light converts the chemically inert azide into a highly reactive nitrene intermediate. nih.gov This intermediate rapidly forms a stable, covalent bond with nearby amino acid residues, permanently "labeling" the binding site. frontiersin.orgacs.org This covalent attachment allows for the subsequent identification of the labeled protein and the specific amino acid residues at the interaction interface, often through techniques like peptide mapping and mass spectrometry. nih.govnih.gov

The primary application of this compound in photoaffinity labeling has been in the field of immunology, specifically for mapping the combining sites of antibodies raised against the phosphorylcholine (B1220837) hapten. acs.orgnih.gov The antibody's combining site is structurally and functionally analogous to the active site of an enzyme, providing a model system for studying molecular recognition. nih.govunacademy.com

In these studies, antibodies with specificity for the this compound hapten are generated. nih.gov The reversible binding of the hapten to the antibody's combining site positions the photoreactive aryl azide group in close proximity to the amino acid residues that form the binding pocket. Upon photolysis, the generated nitrene covalently crosslinks with these residues. Subsequent analysis, such as amino acid sequencing of the labeled peptides, allows for the precise identification of the contact points within the antibody's primary structure. Research has successfully utilized this approach to identify specific tyrosine and arginine residues within the heavy and light chains of anti-p-azophenylphosphorylcholine antibodies as being crucial components of the binding site. acs.orgacs.org

Table 1: Identified Binding Site Residues in Anti-p-Azophenylphosphorylcholine Antibodies

| Antibody Source | Labeled Residue(s) | Chain Location | Implication |

| Rabbit | Tyrosine, Arginine | Heavy & Light Chains | Direct involvement in hapten binding and specificity. acs.orgacs.org |

| Rabbit | Lysine | Heavy Chain (Lys-52) | Identified as a peripheral residue, not directly in the binding site. |

A key advantage of photoaffinity labeling is its ability to achieve spatio-selective covalent modification, even in highly complex biological environments like cell lysates or intact membranes. emory.educhemrxiv.org The covalent bond formation is triggered by an external stimulus (light), providing temporal and spatial control over the labeling reaction. emory.edu The reaction is confined to the immediate vicinity of the binding site because the photogenerated reactive intermediate is short-lived. nih.gov

While extensively used for isolated antibodies, the principle extends to more complex systems. For instance, analogs of this compound could theoretically be used to identify previously unknown receptors or binding proteins in a proteome. The phosphorylcholine headgroup could guide the probe to proteins that naturally recognize this moiety, such as certain C-reactive proteins, platelet-activating factor receptors, or acetylcholine-binding proteins. nih.gov Photolysis would then covalently trap these transient interactions, enabling the isolation and identification of novel binding partners from a complex mixture. This strategy is particularly valuable for capturing low-affinity or transient interactions that are difficult to study using traditional affinity chromatography methods. chemrxiv.org

Identification of this compound Binding Partners

Molecular Probe for Membrane and Lipid Bilayer Studies

The study of cell membranes often relies on molecular probes that can be inserted into the lipid bilayer to report on its physical properties, such as fluidity, phase separation, and local environment. nih.govcore.ac.uk The structure of this compound, featuring the polar phosphorylcholine headgroup and a hydrophobic azophenyl tail, makes it an analog of natural phospholipids (B1166683) like phosphatidylcholine (PC), which are primary components of eukaryotic cell membranes. frontiersin.orgfrontiersin.org

This structural mimicry allows this compound to partition into lipid bilayers, positioning its phosphorylcholine headgroup at the water-lipid interface and the azophenyl tail within the hydrophobic core. ucl.ac.bemdpi.com While not fluorescent itself, derivatives of this compound could be synthesized to include reporter groups, or its interactions within the membrane could be studied using techniques like solid-state NMR. rutgers.edu Such probes could be used to investigate:

Lipid Packing and Phase Behavior: The preferential partitioning of the probe between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains (lipid rafts), can be used to visualize and study membrane heterogeneity. core.ac.uknih.govuvigo.es

Protein-Lipid Interactions: The probe could be used to study the lipid environment immediately surrounding membrane proteins, providing insight into how the lipid bilayer influences protein function. nih.gov

The photoreactive nature of the probe adds another dimension. After partitioning into a specific membrane domain or near a membrane protein, photolysis could be used to covalently crosslink the probe to its nearest neighbors (lipids or proteins), providing a snapshot of the molecular organization of the membrane at a specific moment. frontiersin.org

Utilization in Enzyme Mechanism Elucidation

Understanding how an enzyme functions requires detailed knowledge of its active site and kinetic behavior. nih.govyoutube.com this compound can be utilized as a tool in these investigations through two primary approaches: as a covalent labeling agent for active site mapping and as a non-reactive substrate analog for kinetic studies.

Active site mapping aims to identify the specific amino acid residues responsible for substrate binding and catalysis. nih.govunacademy.combiologiachile.cl Covalent labeling is a classical method for this purpose, where a reactive molecule binds to and modifies residues within the active site, leading to enzyme inactivation. nih.govmdpi.com The photoreactive properties of this compound make it an ideal candidate for photo-affinity labeling of active sites. acs.org

The process is analogous to the mapping of antibody combining sites. The compound would first bind to the enzyme's active site due to the structural complementarity of the phosphorylcholine group with the enzyme's natural substrate. Irradiation with light then triggers the formation of a covalent bond between the probe and the enzyme, permanently tagging the active site residues. nih.gov This allows for:

Identification of Catalytic/Binding Residues: After labeling, the enzyme can be proteolytically digested, and the covalently modified peptides can be identified by mass spectrometry, revealing the specific amino acids that constitute the active site. nih.govyoutube.com

Structural Studies: The covalently bound probe can help stabilize the enzyme in a specific conformation, aiding in structural determination by techniques like X-ray crystallography. biologiachile.cl

Table 2: Methodological Approach for Active Site Mapping with this compound

| Step | Procedure | Rationale |

| 1. Incubation | The target enzyme is incubated with this compound in the dark. | Allows for reversible binding of the probe to the active site. |

| 2. Photolysis | The enzyme-probe mixture is irradiated with UV light (typically ~350 nm). | Activates the aryl azide, generating a reactive nitrene that forms a covalent bond with proximal residues. nih.gov |

| 3. Analysis | The covalently modified enzyme is isolated and analyzed (e.g., via proteolysis and MS/MS). | Identifies the specific amino acid(s) at the binding site that were labeled. nih.gov |

A substrate analog is a molecule that structurally resembles the enzyme's natural substrate and can bind to the active site, but it does not undergo the catalytic reaction. nih.gov Such molecules are invaluable tools for studying enzyme kinetics, as they can act as competitive inhibitors. By measuring how the analog affects the rate of the normal enzymatic reaction, key kinetic parameters like the Michaelis constant (Km) and the inhibitor constant (Ki) can be determined.

This compound can serve as a substrate analog for enzymes that recognize and process phosphorylcholine or structurally similar molecules. nih.gov Its use in kinetic studies can provide insights into:

Binding Affinity: By acting as a competitive inhibitor, the affinity (Ki) of the analog for the active site can be quantified, which provides information about the binding energy contributed by the phosphorylcholine moiety.

Active Site Specificity: Comparing the binding of this compound with other analogs allows researchers to probe the structural requirements of the enzyme's active site. For example, the bulky azophenyl group might prevent binding to enzymes with sterically constrained active sites.

Enzyme Inhibition: As a competitive inhibitor, the binding of the analog to the active site prevents the natural substrate from binding, thereby inhibiting the enzyme's activity. This is a fundamental approach in early-stage drug discovery and for elucidating regulatory mechanisms.

Active Site Mapping via Covalent Labeling

Fluorescence-Based Detection and Imaging in Research

The azophenyl group within this compound is a well-known chromophore, which suggests a potential for applications in optical detection methods. However, its use in fluorescence-based detection and imaging is not a standard application, a limitation rooted in the inherent photophysical properties of the azobenzene (B91143) core.

Azobenzene and its simple derivatives are generally known to be poor fluorophores. mdpi.com This is primarily because upon excitation with light, they undergo a highly efficient and rapid trans-cis photoisomerization. mdpi.comrsc.org This isomerization process provides a fast, non-radiative decay pathway for the excited state, effectively quenching fluorescence emission. mdpi.com Consequently, this compound itself is not typically employed as a fluorescent probe or for direct fluorescence imaging in research.

Despite the quenching nature of the azobenzene moiety, it has been cleverly exploited in the design of "activatable" fluorescent probes. In such systems, the azobenzene group acts as a quencher that is linked to a fluorescent molecule (fluorophore). nih.govresearchgate.net The probe is initially non-fluorescent. The azo bond can be designed to be cleaved under specific biological conditions, such as the hypoxic (low oxygen) environment found in some tumors. nih.govresearchgate.net Intracellular azoreductase enzymes can cleave the azo bond, releasing the fluorophore from the quenching effect of the azobenzene group and thereby "turning on" the fluorescence. nih.govresearchgate.net This strategy allows for the targeted imaging of specific microenvironments within living cells.

While this compound is not directly used for these fluorescent applications, the principle demonstrates the chromophoric potential of its azophenyl group as a functional component in more complex molecular probes.

Interactive Data Table: Photophysical Properties of Azobenzene Moieties Relevant to Fluorescence

| Property | Description | Implication for this compound |

| Chromophore | The azophenyl group (-N=N-) absorbs light, typically in the UV-A or blue region of the spectrum. | Possesses the basic requirement for photo-excitation. |

| Photoisomerization | Efficiently undergoes reversible trans ↔ cis isomerization upon light absorption. rsc.org | This process is a major non-radiative decay channel that outcompetes fluorescence. mdpi.com |

| Fluorescence Quenching | The rapid isomerization leads to very low to negligible fluorescence quantum yields for most azobenzene compounds. mdpi.com | This compound is not inherently fluorescent and thus not suitable as a direct fluorescent label. |

| Use in Probes | Can be used as a quencher in activatable probes, where its cleavage un-quenches a linked fluorophore. nih.govresearchgate.net | Demonstrates the utility of the azo group's properties in advanced probe design, though not an application of P-AzPC itself. |

Immunological Research Applications of P Azophenylphosphorylcholine

Hapten Functionality in Antibody Generation and Characterization

The use of p-azophenylphosphorylcholine as a hapten is instrumental in producing and analyzing antibodies with defined specificities. nih.gov When conjugated to a carrier protein, this compound becomes immunogenic, enabling the study of antibody production from its initiation to the characterization of the resulting immunoglobulins. creative-biolabs.com

Immunization with this compound conjugated to carrier proteins is a well-established method for inducing a robust antibody response against the phosphorylcholine (B1220837) (PC) epitope. semanticscholar.org The immune response to PC is a widely used model system, particularly in BALB/c mice, where the response is characteristically dominated by antibodies bearing the T15 idiotype. nih.govaai.org An idiotype is a unique set of antigenic determinants (idiotopes) found on the variable region of an antibody. semanticscholar.org

However, the nature of the hapten-carrier conjugate can influence the type of antibody produced. For instance, studies using this compound linked to Keyhole Limpet Hemocyanin (KLH) have been shown to elicit IgE antibodies that are T15 idiotype-negative. capes.gov.br These antibodies recognize the entire azophenyl-phosphorylcholine structure rather than just the PC moiety, indicating that the spacer group (azophenyl) is also involved in the binding. capes.gov.br This contrasts with the response to natural PC antigens, such as those on Streptococcus pneumoniae, which predominantly induces T15-positive IgM and IgG antibodies specific for the PC group alone. nih.gov The genetic diversity and high rates of somatic mutation in these IgE antibodies suggest that the B cells producing them develop later in the immune response. capes.gov.br

Table 1: Comparison of Antibody Responses to Natural PC vs. p-Azophenyl-PC Hapten

| Feature | Response to Natural PC (e.g., S. pneumoniae) | Response to p-Azophenyl-PC-KLH |

|---|---|---|

| Primary Immunoglobulin Class | IgM, IgG nih.gov | IgE capes.gov.br |

| Dominant Idiotype (in BALB/c) | T15 positive nih.govnih.gov | T15 negative capes.gov.br |

| Antigen Specificity | Recognizes the phosphorylcholine (PC) determinant nih.gov | Recognizes the entire azophenyl-phosphorylcholine hapten capes.gov.br |

| Somatic Mutation | Germ-line encoded antibodies are often selected nih.gov | High rates of somatic mutation in V genes capes.gov.br |

The this compound hapten has been pivotal in the generation of highly specific monoclonal antibodies for research. capes.gov.br Beyond standard monoclonal antibodies, which have a single specificity, this hapten has been used to create bispecific antibodies. nih.gov Bispecific antibodies are engineered proteins that can simultaneously bind to two different types of antigens or two different epitopes on the same antigen. mdpi.comwikipedia.org

A notable study demonstrated the production of bispecific antibodies in rabbits immunized with this compound conjugated to bovine gamma globulin. These antibodies were unique in that they possessed reactivity not only for the this compound hapten but also for a structurally different hapten, 3-nitro-4-hydroxy-5-iodophenylacetyl (NIP). nih.gov This dual reactivity was confirmed through various immunochemical techniques, establishing the existence of a single antibody molecule capable of binding to two distinct haptens. nih.gov

Table 2: Characteristics of Raised Bispecific Anti-p-Azophenylphosphorylcholine Antibodies

| Characteristic | Description |

|---|---|

| Immunizing Hapten | This compound nih.gov |

| Primary Specificity | Binds to this compound nih.gov |

| Secondary Specificity | Cross-reacts with 3-nitro-4-hydroxy-5-iodophenylacetyl (NIP) nih.gov |

| Evidence | Demonstrated through specific binding and adsorption assays nih.gov |

| Significance | Provided early evidence for the generation of bispecific antibodies through conventional immunization nih.gov |

Induction of Phosphorylcholine-Specific Antibody Responses

Studies of Antigen-Antibody Recognition and Binding Specificity

The well-defined structure of this compound makes it an excellent probe for investigating the intricacies of how antibodies recognize and bind to antigens. These studies provide fundamental insights into the molecular basis of immune specificity.

The antibody combining site, or paratope, is the region of the antibody that binds to the antigen. nih.gov Its structure is determined by the hypervariable loops, also known as complementarity-determining regions (CDRs), of the antibody's heavy and light chains. nih.govemory.edu Studies using anti-hapten antibodies, including those specific for this compound, have revealed that the binding site often forms a pocket or groove to accommodate the small antigen. acs.orgfrontiersin.org

Chemical modification studies on rabbit antibodies raised against this compound have helped to identify key amino acid residues within this binding pocket. Research indicates the presence of a negatively charged carboxyl group, likely from a glutamic or aspartic acid residue, which interacts with the positively charged quaternary ammonium (B1175870) group of the choline (B1196258) moiety. acs.org Additionally, a tyrosyl residue was identified as being part of the combining site. acs.org The general architecture of antibody binding sites frequently involves aromatic amino acids like tyrosine (Tyr) and tryptophan (Trp), whose chemical properties are well-suited for antigen interaction. windows.net

The interaction between a hapten and an antibody is a dynamic process governed by non-covalent forces and the principle of structural complementarity. frontiersin.org The binding is not a rigid lock-and-key fit but often involves conformational flexibility, where the antibody combining site can adjust to better accommodate the antigen. frontiersin.orgwindows.net

Studies on the phosphorylcholine system have provided deep insights into these dynamics. For example, research comparing mutated and unmutated T15-family antibodies showed that somatic mutations, which occur during an immune response, can decrease the binding affinity for the PC antigen on S. pneumoniae. nih.gov This suggests that for this particular pathogen-associated antigen, the optimal binding specificity is encoded in the germline genes, and antigen-driven selection favors B cells that express these unmutated antibodies. nih.gov In contrast, responses to haptens like azophenyl-PC often involve significant somatic mutation, indicating a different selection process where antibodies fine-tune their affinity for the synthetic hapten structure. capes.gov.br Techniques such as differential pulse polarography have also been employed to monitor hapten-antibody binding, providing a method to observe the competitive and reversible nature of these interactions in real-time. researchgate.net

Elucidation of Antibody Combining Site Architecture

Analysis of B Cell Activation and Antibody Production Pathways

The this compound hapten, when part of a hapten-carrier conjugate, acts as a T-cell-dependent antigen, making it an invaluable tool for dissecting the pathways of B cell activation and differentiation. aai.orgnih.gov B cell activation is a multi-step process that leads to the proliferation of B cells and their differentiation into antibody-secreting plasma cells and memory B cells. uniba.itallcells.com

For a T-dependent response, a B cell uses its B cell receptor (BCR) to recognize and bind the hapten (this compound). oatext.com The entire hapten-carrier complex is then internalized, and the carrier protein is processed into peptides. These peptides are presented on the B cell's surface via MHC class II molecules to helper T cells. creative-biolabs.comoatext.com Activated helper T cells then provide signals back to the B cell, primarily through the interaction of CD40L on the T cell with CD40 on the B cell, and through the release of cytokines. uniba.itnih.gov These signals are essential for inducing B cell proliferation, class switching (e.g., from IgM to IgG or IgE), and the formation of plasma cells that produce high-affinity antibodies. nih.gov

Researchers have used azophenyl-PC conjugates to probe these pathways in specific contexts. For example, a synthetic antigen containing this compound was used to study the maturation of the antibody response in neonatal mice. nih.gov These studies showed that B cells responsive to PC appear in the first day of life, but the dominance of the T15 idiotype is established later, around day seven, demonstrating a selection process during ontogeny. nih.gov Similarly, such haptens have been used to show that immunodeficient mouse strains, like CBA/N, which are unresponsive to some PC antigens, can be stimulated with a PC-lipopolysaccharide conjugate, revealing the presence of functional, albeit immature, PC-specific B cell precursors. aai.org

Role in Studying T Cell-Independent Antigen Responses

This compound is instrumental in the study of T cell-independent (TI) immune responses. nih.gov TI antigens can stimulate B lymphocytes to produce antibodies without direct help from T helper cells. nih.govwikipedia.org They are categorized into two types: TI-1 antigens, which are mitogenic and can cause polyclonal B cell activation, and TI-2 antigens, which are typically large molecules with highly repetitive structures that activate B cells by extensively cross-linking their B cell receptors (BCRs). wikipedia.orgcriver.comelifesciences.org

When PPC is coupled to a polysaccharide carrier, such as Ficoll, the resulting conjugate acts as a model TI-2 antigen. criver.com This type of antigen elicits a rapid antibody response characterized predominantly by the production of Immunoglobulin M (IgM). rupress.orgwikipedia.org This response is a crucial first line of defense against encapsulated bacteria whose polysaccharide capsules are classic examples of TI-2 antigens. asm.orgnih.gov

Key characteristics of the TI response to PPC conjugates include:

Lack of T-cell help: The response proceeds without the involvement of cognate T helper cells. nih.gov

Predominantly IgM: The antibodies produced are mainly of the IgM isotype, with limited class switching to other isotypes like IgG or IgA. rupress.orgwikipedia.org

No affinity maturation: The response does not typically undergo significant affinity maturation, a process of somatic hypermutation that improves antibody binding affinity over time. nih.gov

Weak immunological memory: TI responses generally induce poor or short-lived immunological memory.

The use of PPC in this context allows researchers to dissect the signaling pathways and cellular interactions required for B cell activation by non-protein antigens, providing insight into immunity against many common bacterial pathogens. elifesciences.org

Clonal Selection and Idiotypic Dominance Studies in Immunological Models

The immune response to phosphorylcholine, often induced using PPC-based antigens, serves as a classic model for studying clonal selection and idiotypic dominance. aai.orgimmunopaedia.org.za In certain inbred mouse strains, most notably BALB/c, the antibody response to PC is remarkably restricted. rupress.orgsemanticscholar.org Despite a potential repertoire of over 100 different antibody specificities for PC, the response is dominated by a single antibody type, known as the T15 idiotype. semanticscholar.org An idiotype refers to the unique set of antigenic determinants (idiotopes) of the antibody's variable region.

This T15 dominance means that the vast majority of B cells that respond to the PPC antigen express antibodies with nearly identical variable regions to the TEPC-15 myeloma protein, which is the prototype for this idiotype. rupress.orgsemanticscholar.orgnih.gov This phenomenon provides a powerful system to explore the principles of clonal selection, where a specific lymphocyte is selected for expansion upon encountering its cognate antigen. researchgate.net Studies using PPC have shown that the T15 idiotype is present on the receptors of B cells even before immunization and that these cells are preferentially selected and expanded upon challenge. rupress.org

The dominance of the T15 clone is thought to be evolutionarily advantageous, as T15 antibodies are particularly effective at providing protection against pathogens like Streptococcus pneumoniae, which bears PC on its surface. nih.govnih.gov Research using PPC has helped elucidate the genetic basis for this dominance, linking it to the expression of a specific germline variable region gene that produces the T15 heavy chain with no or very few somatic mutations. nih.gov

| Idiotype Family | Prototype Myeloma Protein | Primary Mouse Strain | Key Feature | Protective Efficacy vs. S. pneumoniae |

|---|---|---|---|---|

| T15 | TEPC-15 | BALB/c | Dominates the primary IgM response to PC; germline encoded. rupress.orgsemanticscholar.org | High nih.govnih.gov |

| M603 | McPC 603 | BALB/c | Represents a smaller fraction of the anti-PC response. aai.orgnih.gov | Moderate nih.govnih.gov |

| M511 | MOPC 511 | BALB/c | Represents a minor fraction of the anti-PC response. aai.orgnih.gov | Low nih.govnih.gov |

Research on Isotype Switching and Antibody Maturation Processes

While PPC coupled to polysaccharides induces a T-cell-independent response, coupling it to a protein carrier, such as Keyhole Limpet Hemocyanin (PC-KLH), creates a T-cell-dependent (TD) antigen. capes.gov.br This allows researchers to use the same hapten to study a completely different set of immunological processes: isotype switching and antibody affinity maturation. rupress.orgmdpi.com

In a TD response, B cells that bind the PPC hapten internalize the entire conjugate and present peptides from the carrier protein to T helper cells. nih.gov This T-cell help provides signals that drive B cells to proliferate and enter germinal centers, specialized microenvironments in lymph nodes where antibody maturation occurs. unipd.it Here, two key events take place:

Isotype Switching: B cells switch the constant region of their antibodies from IgM to other isotypes like IgG, IgA, or IgE. elifesciences.org This process, also called class-switch recombination, allows the antibodies to acquire different effector functions without changing their antigen specificity. wikidoc.org Studies with PC-KLH have shown the generation of specific IgE antibodies, which are not typically seen in the T15-dominant TI response. capes.gov.br

Affinity Maturation: The variable region genes of the antibodies undergo a high rate of somatic hypermutation. mdpi.comfrontiersin.org B cells that acquire mutations leading to higher-affinity binding to the antigen are preferentially selected to survive and proliferate. unipd.it This Darwinian selection process results in the production of antibodies with progressively higher affinity for the target antigen. rupress.orgunipd.it

The response to PC-protein conjugates is characterized by a "repertoire shift." rupress.org The initial T15-dominant response is replaced over time by a more diverse set of B cell clones that have undergone extensive somatic mutation and recognize not just the PC hapten but also parts of the carrier, including the azophenyl spacer group of PPC. rupress.orgcapes.gov.br This system provides a clear model to compare the primary, germline-encoded response with the mature, high-affinity memory response, offering structural and genetic insights into how antibody diversity and specificity evolve. rupress.org

| Feature | T-Cell Independent Response (e.g., PPC-Ficoll) | T-Cell Dependent Response (e.g., PPC-KLH) |

|---|---|---|

| T-Cell Help | Not required nih.gov | Required nih.gov |

| Primary Isotype | IgM rupress.org | IgM, followed by IgG, IgA, IgE capes.gov.brelifesciences.org |

| Affinity Maturation | Minimal to none nih.gov | Extensive rupress.orgunipd.it |

| Immunological Memory | Weak or short-lived | Strong and long-lived rupress.org |

| Idiotypic Dominance | Dominated by T15 in BALB/c mice semanticscholar.org | Shift away from T15 to diverse clonotypes rupress.orgcapes.gov.br |

| Antigen Structure | Repetitive epitopes on a polysaccharide backbone criver.com | Hapten on a protein carrier capes.gov.br |

Structural Activity Relationship Sar Studies

Correlating Structural Modifications with Research Efficacy

The utility of p-Azophenylphosphorylcholine in research, particularly in immunology, is largely dependent on its ability to elicit a specific antibody response and to be recognized by those antibodies. Structural modifications can significantly alter this efficacy. The core principle of SAR in this context is that minor changes to the hapten's structure can lead to substantial differences in its biological activity. jacc.org

Impact of Azophenyl Substitutions on Photoreactivity and Binding

The azobenzene (B91143) unit in this compound is a well-known photoswitch, capable of reversible isomerization between its trans and cis forms upon irradiation with light of specific wavelengths. This property can be harnessed to control its binding to antibodies or other biological targets. The photoreactivity and, consequently, the binding can be modulated by introducing substituents onto the phenyl ring.

Substituents on the azobenzene ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting both its photoisomerization characteristics and its interaction with antibody binding sites. For instance, electron-donating or electron-withdrawing groups at the para position of the azobenzene can shift the absorption maxima of the trans and cis isomers, altering the wavelengths of light required for isomerization.

| Substituent at para-position | Effect on Isomerization | Implication for Research Efficacy |

| Electron-donating group (e.g., -OCH₃) | May accelerate thermal cis-to-trans isomerization. | Could lead to faster reversal of photo-induced effects, impacting the temporal control of binding. |

| Electron-withdrawing group (e.g., -NO₂) | Can also accelerate thermal relaxation. The rate is often solvent-dependent. | Allows for tuning the stability of the cis isomer, which can be crucial for applications requiring sustained photo-control. |

| Bulky groups | May sterically hinder the isomerization process or alter the binding pocket fit. | Can be used to probe the steric tolerance of the antibody binding site. |

This table presents generalized effects of substituents on azobenzene derivatives, which are applicable to the azophenyl moiety of this compound.

The nature of the substituent also impacts how the hapten fits into the antibody's binding pocket. A bulky substituent might prevent binding altogether, while a smaller group that can form specific interactions (e.g., hydrogen bonds) could enhance affinity. nih.gov The ability to photocontrol binding allows for the development of photoswitchable immunoassays and tools for studying dynamic biological processes.

Influence of Phosphorylcholine (B1220837) Modifications on Biological Recognition

The phosphorylcholine (PC) moiety is the primary epitope of this compound, meaning it is the part of the molecule that is specifically recognized by antibodies. jacc.org The PC headgroup is a common feature on the surface of various pathogens, making it a target for the innate immune system. pnas.org Therefore, modifications to the phosphorylcholine group can have a profound impact on its biological recognition.

Studies on phosphorylcholine and its analogs have shown that the precise structure and presentation of the PC headgroup are critical for antibody binding. researchgate.net Alterations to the phosphate (B84403) group, the choline (B1196258) backbone, or the linker connecting it to the azophenyl ring can all modulate binding affinity and specificity.

| Modification to Phosphorylcholine Moiety | Effect on Antibody Binding | Implication for Research Efficacy |

| Alteration of phosphate charge | Can disrupt or enhance electrostatic interactions within the antibody binding site. | Modifying the charge can be a strategy to alter binding affinity and specificity. |

| Modification of the choline group | Changes to the quaternary ammonium (B1175870) group can affect key interactions. | Can be used to identify critical contact points within the binding site and to design haptens with altered binding properties. |

| Change in linker length or composition | Can alter the accessibility of the PC epitope for the antibody. | Optimizing the linker can improve the presentation of the hapten and enhance antibody recognition. |

This table illustrates how modifications to the phosphorylcholine headgroup can influence antibody recognition, based on general principles of hapten-antibody interactions.

Computational and Cheminformatic Approaches to SAR Elucidation

Computational methods are increasingly used to understand and predict the structure-activity relationships of haptens like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of its efficacy.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the 3D properties of a series of analogs with their biological activity. frontiersin.orgrsc.org For this compound analogs, these models could predict binding affinities based on steric and electrostatic fields, helping to guide the design of new haptens with desired properties. nih.gov

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of this compound and its analogs within an antibody's binding site. nih.govnih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern binding. frontiersin.org By visualizing the docked poses, researchers can rationalize the effects of structural modifications on binding affinity and specificity. For instance, docking could reveal why a particular substituent on the azophenyl ring enhances or diminishes binding.

Cheminformatics: Cheminformatic tools can be used to analyze large datasets of related compounds to identify key structural features responsible for activity. regulations.gov For instance, by analyzing databases of known haptens and their corresponding antibody interactions, it may be possible to identify privileged scaffolds or functional groups that consistently lead to high-affinity binding. This knowledge can then be applied to the rational design of novel this compound-based research tools.

| Computational Approach | Application to this compound SAR | Expected Outcome |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlate the 3D structural features of a series of analogs with their antibody binding affinities. | A predictive model that can guide the synthesis of new haptens with enhanced or modulated efficacy. |

| Molecular Docking | Predict the binding mode of trans and cis isomers within the antibody combining site. | Understanding of key amino acid residues involved in binding and rationalization of the effects of structural modifications. |

| Cheminformatics | Analyze structural databases of haptens to identify patterns associated with strong antibody recognition. | Identification of key pharmacophoric features for high-affinity binding to anti-phosphorylcholine antibodies. |

This table outlines the application of various computational methods to the study of this compound's structure-activity relationship.

Analytical and Methodological Considerations in Research

Spectroscopic Techniques for Analyzing p-Azophenylphosphorylcholine Interactions

Spectroscopic methods are fundamental to elucidating the structural and electronic properties of this compound and its conjugates. Techniques such as UV-Vis, NMR, and mass spectrometry provide invaluable insights into the molecule's behavior and its interactions with other substances.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for studying compounds containing chromophores, such as the azobenzene (B91143) group in this compound. researchgate.netlibretexts.org The absorption of UV or visible light promotes electrons to higher energy states, and the specific wavelengths absorbed provide information about the molecule's electronic structure. technologynetworks.com The azo group in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent environment and by the binding of the molecule to other entities, such as antibodies. academie-sciences.fr For instance, a shift in the absorption maximum (λmax) can indicate an interaction with a binding partner. researchgate.net This technique is particularly useful for quantitative analysis and for monitoring binding events in real-time. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed atomic structure of molecules. nih.govwiley-vch.de For this compound, various NMR techniques can be employed. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR details the carbon skeleton. nih.gov Of particular relevance is ³¹P NMR, which is highly specific for the phosphorus atom in the phosphorylcholine (B1220837) group. frontiersin.orgresearchgate.net This allows for direct observation of the environment around the phosphate (B84403) group, which is often involved in binding interactions. frontiersin.org Changes in the chemical shifts of specific nuclei upon binding can reveal the parts of the molecule involved in the interaction and provide structural details of the complex. nih.govevitachem.com

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of compounds. thermofisher.comvirginia.edu It is an essential tool for confirming the identity and purity of synthesized this compound and its conjugates. thermofisher.com Furthermore, when coupled with techniques like cross-linking, mass spectrometry can be used to map the interaction sites between this compound and its binding partners, such as proteins. thermofisher.com Tandem mass spectrometry (MS/MS) can provide sequence information for peptides that are cross-linked to the hapten, thereby identifying the specific amino acid residues involved in the binding. thermofisher.com

Table 1: Spectroscopic Techniques for this compound Analysis

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions, concentration | Monitoring binding interactions, quantitative analysis |

| NMR Spectroscopy | Atomic-level structure, molecular environment | Characterizing the compound, identifying binding sites |

| Mass Spectrometry | Molecular weight, elemental composition | Confirming identity and purity, mapping interaction surfaces |

Chromatographic and Separation Methods for Compound and Conjugate Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound and its various conjugates. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

The choice of chromatographic method depends on the specific application, whether it is for purification of the synthesized hapten or for analyzing the products of conjugation reactions. Techniques such as thin-layer chromatography (TLC) and column chromatography are often used for initial purification and analysis. nih.govpageplace.de For more complex mixtures and for achieving high purity, high-performance liquid chromatography (HPLC) is the method of choice. pageplace.de Countercurrent chromatography is another liquid-liquid separation technique that can be applied for the preparative and industrial-scale separation of substances. mdpi.comrjraap.com

The analysis of conjugates, where this compound is coupled to a carrier molecule like a protein, often requires a combination of chromatographic separation and spectroscopic detection. researchgate.net For example, size-exclusion chromatography can be used to separate the hapten-protein conjugate from the unreacted hapten and protein.

Immunoassays and Biochemical Assays Utilizing this compound as a Reagent

This compound's ability to act as a hapten—a small molecule that can elicit an immune response when attached to a large carrier—makes it a valuable reagent in immunology. nih.govwikipedia.org Haptens like this compound are crucial for studying the specificity of antibody responses and for developing various immunoassays. wikipedia.orgnih.gov

Immunoassays: Immunoassays are biochemical tests that measure the presence or concentration of a substance, typically using an antibody or an antigen as a biorecognition agent. This compound can be used to develop specific immunoassays to detect antibodies against the phosphorylcholine moiety. For instance, radioimmunoassays have been established to identify monoclonal antibodies with specific idiotypes within the anti-phosphorylcholine response. semanticscholar.org Enzyme-linked immunosorbent assays (ELISAs) can also be configured using this compound-carrier conjugates to screen for and characterize anti-phosphorylcholine antibodies. The hapten can also be used in studies of bispecific antibodies, which can recognize two different epitopes. sciencechina.cnijournals.cn

Biochemical Assays: In biochemical assays, this compound serves as a specific ligand to study the binding characteristics of various proteins, particularly antibodies and enzymes that recognize the phosphorylcholine headgroup. These assays can provide quantitative data on binding affinity and specificity. For example, plaque-forming cell assays have been used to enumerate B cells producing antibodies against this compound. dntb.gov.ua The compound has also been utilized in studies of antibody maturation and clonal selection in the immune response to phosphorylcholine. nih.gov The hapten concept, which is central to the use of this compound, posits that small molecules require conjugation to a carrier to become immunogenic. nih.gov However, newer theories like the p-i concept suggest that some small molecules might interact directly with immune receptors. nih.gov

Table 2: Applications of this compound in Assays

| Assay Type | Role of this compound | Information Obtained |

|---|---|---|

| Radioimmunoassay | Antigenic determinant (hapten) | Identification and quantification of specific anti-phosphorylcholine antibodies. semanticscholar.org |

| ELISA | Coating antigen (as a conjugate) | Detection and characterization of anti-phosphorylcholine antibodies. |

| Plaque-Forming Cell Assay | Target antigen | Enumeration of antibody-producing B cells. dntb.gov.ua |

| Antibody Specificity Studies | Hapten | Probing the binding sites and specificity of antibodies. nih.govresearchgate.netphysiology.org |

Theoretical and Computational Investigations

Molecular Dynamics Simulations of p-Azophenylphosphorylcholine Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations can provide detailed insights into how this compound, and its close analogs, behave within a lipid bilayer, a fundamental component of cell membranes. By simulating the interactions between the photoswitchable lipid and its surrounding environment, researchers can understand how its isomerization affects membrane properties.

While specific MD studies on this compound are not extensively available in publicly accessible literature, comprehensive simulations have been performed on the closely related analog, azobenzene-containing phosphatidylcholine (AzoPC). These studies offer valuable insights that can be largely extrapolated to this compound due to their structural similarity.

MD simulations of AzoPC embedded in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer reveal significant changes in membrane structure upon photoisomerization. rsc.orgresearchgate.net The trans isomer of the azobenzene (B91143) moiety is relatively planar and elongated, while the cis isomer adopts a more bent and bulky conformation. researchgate.net This change in shape at the molecular level has macroscopic consequences for the membrane.

Key Findings from MD Simulations of AzoPC:

Membrane Thickness and Area per Lipid: Upon trans-to-cis isomerization, MD simulations consistently show a decrease in the thickness of the lipid bilayer and a corresponding increase in the area per lipid. researchgate.net This is a direct consequence of the geometric change of the azobenzene group, which creates more lateral pressure in the cis state, pushing neighboring lipids apart. rsc.orgnih.gov

Lipid Packing and Order: The transition to the cis state disrupts the ordered packing of the lipid tails within the membrane. This leads to a more disordered, or fluid, state in the immediate vicinity of the photoswitchable lipid.

Interaction with Environment: Simulations indicate that the azobenzene group in its trans form tends to align with the hydrophobic lipid tails. In the cis form, its bent shape can lead to partial exposure to the more polar headgroup region of the membrane. researchgate.net This altered positioning can influence the binding of other molecules to the membrane surface.

These simulations are crucial for understanding how the light-induced switching of this compound could be used to modulate the properties of lipid membranes, for instance, to control membrane permeability or the function of membrane-embedded proteins.

Interactive Data Table: Simulated Membrane Properties with Azo-PC

| Isomeric State | Average Area per Lipid (Ų) | Average Bilayer Thickness (nm) | Azobenzene Conformation |

| trans | 65.2 | 3.8 | Planar, elongated |

| cis | 72.5 | 3.5 | Bent, conical |

Note: The data in this table is representative of findings from MD simulations of AzoPC in a DPPC bilayer and is intended to be illustrative for this compound.

Quantum Chemical Calculations of Electronic Structure and Photoreactivity

Quantum chemical calculations are essential for understanding the electronic properties of molecules and the mechanisms of chemical reactions, including photoreactions. vu.edu.aumdpi.com For this compound, these calculations can predict its absorption spectra, the nature of its excited states, and the pathways of its photoisomerization.

The photochromism of azobenzene and its derivatives is governed by electronic transitions. The trans isomer typically exhibits a strong π-π* absorption band in the UV region and a weaker, symmetry-forbidden n-π* transition at longer wavelengths, often in the visible spectrum. researchgate.net The cis isomer also has distinct absorption features. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate the energies of these electronic transitions. acs.org

Key Insights from Quantum Chemical Studies on Azobenzene Derivatives:

Electronic Transitions: Calculations can pinpoint the specific molecular orbitals involved in the n-π* and π-π* transitions. The n-π* transition, which is crucial for the photoisomerization with visible light, involves the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the N=N double bond.

Photoisomerization Mechanism: The generally accepted mechanisms for azobenzene photoisomerization are rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. Quantum chemical calculations of the potential energy surfaces of the ground and excited states can map out the energetic barriers and pathways for these processes. nih.govacs.orgnih.gov Studies on azobenzene embedded in a lipid membrane have suggested a dual mechanism, with the trans-to-cis isomerization proceeding via a torsional motion and the faster cis-to-trans back-isomerization following a pedal-like mechanism. rsc.orgnih.gov

Substituent Effects: The electronic properties and photoreactivity of the azobenzene core are sensitive to the nature and position of substituents on the phenyl rings. researchgate.netrsc.org The phosphorylcholine (B1220837) group in this compound, being a polar headgroup, is expected to influence the electronic structure and solvation of the molecule, which in turn can affect the absorption wavelengths and quantum yields of isomerization. Calculations can quantify these effects. rsc.org

Interactive Data Table: Calculated Electronic Transitions for a Model Azobenzene System

| Transition | Isomer | Typical Wavelength Range (nm) | Oscillator Strength |

| n-π | trans | 400-450 | Low |

| π-π | trans | 320-360 | High |

| n-π | cis | ~430 | Moderate |

| π-π | cis | ~280 | High |

Note: This table represents typical values for azobenzene derivatives and would require specific quantum chemical calculations for this compound to determine precise values.

Ligand Docking and Virtual Screening for Novel Interactions

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid, to form a stable complex. nih.govresearchgate.net Virtual screening then uses these docking methods to search large libraries of small molecules to identify those that are most likely to bind to a target of interest. nih.govembopress.org

In the context of this compound, its two distinct isomers can be considered as different ligands. Ligand docking could be employed to investigate how the trans and cis forms of this compound interact differently with membrane proteins, such as ion channels or G protein-coupled receptors. This differential binding is the basis for the photopharmacological control of protein function.

Application of Docking and Virtual Screening:

Predicting Binding Poses: Docking simulations can generate models of how the trans and cis isomers of this compound fit into the binding pockets of target proteins. vu.edu.au The planar trans isomer might fit snugly into a narrow hydrophobic pocket, while the bulkier cis isomer may be unable to bind or may bind in a different orientation, leading to a change in the protein's activity.

Estimating Binding Affinity: Scoring functions are used in docking to estimate the binding free energy of the ligand-protein complex. By comparing the scores for the trans and cis isomers, one can predict which form binds more strongly. A significant difference in binding affinity between the two isomers is a prerequisite for an effective photoswitchable ligand.

Virtual Screening for New Targets: While this compound is designed to mimic natural phospholipids (B1166683), virtual screening could be used to identify novel, perhaps unexpected, protein targets that interact with one of its isomeric forms. nih.gov This could expand the potential applications of this photoswitchable lipid.

Understanding Lipid-Protein Interactions: Docking studies can also provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex between this compound and a protein at the protein-lipid interface. nih.govportlandpress.combrieflands.com

While specific docking studies on this compound are not readily found in the literature, the principles of this methodology are well-established and provide a clear framework for how such investigations would be conducted to rationalize and predict its biological activity.

Interactive Data Table: Hypothetical Docking Results for this compound Isomers

| Isomer | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| trans | Ion Channel X (hydrophobic pore) | -8.5 | Phe101, Leu105, Val203 |

| cis | Ion Channel X (hydrophobic pore) | -5.2 | Val203 |

| trans | GPCR Y (lipid-exposed site) | -7.1 | Trp150, Ile154 |

| cis | GPCR Y (lipid-exposed site) | -7.3 | Trp150, Ile154, Ser158 |

Note: This table is purely hypothetical to illustrate the potential output of a ligand docking study. Actual results would depend on the specific protein target and the docking software used.

Future Research Directions and Emerging Paradigms

Development of Next-Generation p-Azophenylphosphorylcholine Analogs for Advanced Research

The development of new this compound analogs is a key area of future research, aimed at refining their properties for specific biological applications. researchgate.net The goal is to create a palette of photoswitches with tailored characteristics. Modifications often target the azobenzene (B91143) core to alter its photochemical properties, such as shifting the activation wavelength to the visible light spectrum to reduce potential photodamage to cells. acs.org

One significant advancement is the synthesis of tetra-ortho-fluoro-azobenzenes. These analogs can be operated exclusively with visible light (e.g., green and blue), which is less harmful to biological systems than the UV light traditionally used for azobenzene isomerization. acs.org Further functionalization of these cores with various chemical groups can fine-tune their photochromic responses and water solubility, which are crucial parameters for biological applications. researchgate.netacs.org For instance, the "Bis-Azo PC" is an analog that has been successfully synthesized and incorporated into liposomal formulations for the controlled release of molecules upon UV irradiation. aston.ac.uk

Future analogs may incorporate trifunctional designs, featuring:

A connectivity group for attachment to a specific ligand or bioactive molecule.

A photoreactive group (the azobenzene moiety) for optical control.

A bioorthogonal handle, such as an alkyne or azide (B81097), to allow for "click chemistry" conjugation to reporter tags for imaging or enrichment.

This modular approach will enable the creation of highly versatile and powerful probes for advanced research.

Table 1: Examples of this compound Analog Designs and Their Research Potential

| Analog Class | Key Modification | Enhanced Property | Potential Research Application |

| Fluoro-azobenzenes | Tetra-ortho-fluoro substitution on the phenyl rings | Photoswitching with lower energy visible light | In vivo studies, reduced phototoxicity |

| Amphiphilic Polymers | Incorporation into a polymer backbone (e.g., with PEG) | Formation of micelles or nanoparticles in aqueous solution | Drug delivery carriers, enzyme-responsive probes d-nb.info |

| Trifunctional Probes | Addition of a bioorthogonal "click" handle (e.g., alkyne) | Ability to attach fluorescent tags or biotin (B1667282) post-labeling | Target identification, proteomic profiling |

| Lipid-Tethered Analogs | Synthesis with two fatty acid chains (e.g., Bis-Azo PC) | Stable incorporation into liposomes and cell membranes | Photosensitive liposomes, studying membrane dynamics aston.ac.uk |

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds. researchgate.netaxcelead-us.com The integration of photoswitchable probes like this compound analogs into HTS workflows offers a new level of control and precision. unchainedlabs.com

In a typical HTS assay for enzyme inhibitors, compounds are added to microtiter plates containing the enzyme and its substrate, and the reaction progress is measured, often via fluorescence. creative-enzymes.comnih.gov A photoswitchable inhibitor based on an azobenzene scaffold could be introduced to all wells in its inactive isomeric state. Light of a specific wavelength could then be used to activate the inhibitor in a controlled manner, allowing for precise determination of its effect on the target. nih.gov This approach can help minimize false positives that arise from compound aggregation or interference with the detection method. nih.gov

Furthermore, the reversible nature of the photoswitch allows for repeated on-off cycles within the same assay well, providing robust internal controls. Microfluidic HTS methods, which create concentration gradients of inhibitors in microchannels, could be combined with optical control to generate highly detailed data on inhibitor potency and mechanism of action from a single experiment. rsc.org The use of azobenzene as a fluorescent quencher in "off-on" probes is particularly well-suited for HTS, where a strong signal is generated only after a specific event, such as enzymatic cleavage of the azo bond. d-nb.info

Table 2: Conceptual HTS Workflow Using a Photoswitchable Inhibitor

| Step | Standard HTS | HTS with Photoswitchable Probe | Key Advantage |

| 1. Dispensing | Dispense enzyme, substrate, and test compounds into assay plate. | Dispense enzyme, substrate, and probe (in inactive cis or trans state). | Uniform starting conditions across all wells. |

| 2. Activation | N/A | Irradiate plate with specific wavelength (e.g., UV or visible light) to switch probe to its active state. | Precise temporal control over the start of inhibition. |

| 3. Incubation | Incubate to allow for enzymatic reaction and inhibition. | Incubate for a defined period. | Reduced ambiguity in timing the inhibitory effect. |

| 4. Readout | Measure signal (e.g., fluorescence, absorbance). | Measure signal to determine level of inhibition. | Higher signal-to-noise; can be compared to non-irradiated controls. |

| 5. (Optional) Reversal | N/A | Irradiate with a second wavelength to switch probe back to inactive state and measure signal again. | Provides an internal control, confirming the target-specific effect. |

Applications in Advanced Chemical Biology Probes and Systems

The unique properties of this compound and its derivatives make them ideal for constructing advanced chemical biology probes to dissect and control biological processes. nih.gov These probes are designed to report on or manipulate a biological system in response to light. mdpi.com